4-Bromo-2-[(ethylamino)methyl]phenol
Description
Overview of Substituted Phenols in Contemporary Chemical Research
Substituted phenols are a cornerstone of modern organic chemistry, serving as precursors and intermediates in the synthesis of a vast array of complex molecules. ontosight.aichemeo.com The properties and reactivity of the phenol (B47542) ring are significantly influenced by the nature and position of its substituents. chemeo.com These compounds are integral to the production of pharmaceuticals, agrochemicals, and polymers. chemeo.com The hydroxyl group can be readily derivatized, and the aromatic ring can undergo electrophilic substitution, with the position of new substituents being directed by the existing groups on the ring. dntb.gov.ua Research continues to focus on developing novel methods for the synthesis of highly substituted phenols with precise control over the arrangement of functional groups, highlighting their continued importance in synthetic chemistry. chemeo.com
Significance of Aminomethyl Moieties in Bioactive Compounds
The aminomethyl group is a key structural motif found in numerous biologically active compounds. Its introduction into a molecule can have profound effects on its physicochemical properties and pharmacological activity. The nitrogen atom in the aminomethyl group can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance water solubility and improve a compound's pharmacokinetic profile. researchgate.net This moiety is often introduced to a parent molecule to increase its affinity for biological targets such as receptors and enzymes. researchgate.net Consequently, the aminomethylation of phenols and other substrates is a widely used strategy in medicinal chemistry to generate new chemical entities with potential therapeutic applications. researchgate.net
Classification and General Synthetic Strategies for Mannich Bases
Phenolic aminomethyl derivatives such as 4-Bromo-2-[(ethylamino)methyl]phenol are typically synthesized through the Mannich reaction and are thus classified as Mannich bases. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, a phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govwikipedia.org The product is a β-amino carbonyl compound, or in the case of phenols, an aminomethylated phenol. oarjbp.com
Mannich bases can be classified based on the substrate that provides the active hydrogen and the nature of the amine used. In the context of this compound, the substrate is a substituted phenol (4-bromophenol), and the amine is a primary amine (ethylamine).
The general synthetic strategy involves the reaction of the amine with the aldehyde to form an electrophilic iminium ion. The phenol then acts as a nucleophile, attacking the iminium ion to form the C-C bond, resulting in the aminomethylated product. wikipedia.org This reaction is often carried out under mild conditions and is a versatile method for introducing the aminomethyl group into a wide range of substrates. ontosight.ai
Academic Research Context of this compound within Chemical and Biological Sciences
While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest a number of potential research applications. As a phenolic Mannich base, it belongs to a class of compounds that are actively investigated for their biological properties. For instance, various aminomethyl derivatives of phenols have been studied for their potential as antioxidant, antimicrobial, and anticancer agents. researchgate.netnih.gov
The presence of a bromine atom on the phenol ring can also influence the compound's properties, potentially enhancing its lipophilicity and biological activity. The ethylamino group provides a site for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship studies.
Given the established biological activities of related phenolic aminomethyl derivatives, it is plausible that this compound could be a target for synthesis and screening in drug discovery programs. Its utility as a synthetic intermediate in the preparation of more complex molecules is also a potential area of academic and industrial research.
Properties
IUPAC Name |
4-bromo-2-(ethylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-11-6-7-5-8(10)3-4-9(7)12/h3-5,11-12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDCKEKALDGXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis
Single Crystal X-ray Diffraction Studies
No published single-crystal X-ray diffraction data is available for 4-Bromo-2-[(ethylamino)methyl]phenol.
Information on the crystal packing and hydrogen bonding is contingent on single-crystal X-ray diffraction analysis, which has not been reported for this compound.
A detailed analysis of halogen bonding and other non-covalent interactions requires crystallographic data, which is currently unavailable.
The specific molecular conformation, planarity, and dihedral angles of this compound in the solid state have not been determined.
Investigation of Polymorphism and Crystallographic Variants
There are no studies reporting the investigation or identification of polymorphs or crystallographic variants for this compound.
Prototropic Tautomerism and Intramolecular Proton Transfer Processes
While Schiff bases can exhibit tautomerism, specific studies on the prototropic tautomerism and intramolecular proton transfer processes for this compound have not been found in the scientific literature.
Supramolecular Architectures and Self-Assembly in the Solid State
The nature of supramolecular architectures and self-assembly formed by this molecule in the solid state remains uncharacterized due to the lack of crystallographic studies.
Comprehensive Spectroscopic Characterization Methodologies
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-Bromo-2-[(ethylamino)methyl]phenol, the FT-IR spectrum would be expected to exhibit a series of characteristic absorption bands corresponding to its phenolic, amine, aromatic, and alkyl components.
A broad absorption band would be anticipated in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the phenol (B47542) group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine would also appear in this region, typically around 3350-3310 cm⁻¹.
The aromatic nature of the compound would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring would give rise to specific C-H out-of-plane bending bands in the 900-690 cm⁻¹ region. The C-Br stretching vibration is expected to produce a strong absorption band in the fingerprint region, typically between 600 and 500 cm⁻¹.
The presence of the ethyl and methyl groups would be indicated by C-H stretching vibrations of the CH₂ and CH₃ groups in the 2975-2850 cm⁻¹ range, as well as C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The C-N stretching vibration of the aminomethyl group would likely appear in the 1250-1020 cm⁻¹ region.
Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Phenol | 3400-3200 (broad) |
| N-H Stretch | Secondary Amine | 3350-3310 |
| Aromatic C-H Stretch | Benzene Ring | >3000 |
| Aliphatic C-H Stretch | CH₂, CH₃ | 2975-2850 |
| C=C Stretch | Benzene Ring | 1600-1450 |
| C-H Bend | CH₂, CH₃ | ~1465, ~1375 |
| C-N Stretch | Aminomethyl | 1250-1020 |
| C-Br Stretch | Bromo-aromatic | 600-500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound by providing information about the chemical environment of individual atoms.
¹H NMR Chemical Shift Analysis for Proton Environments
The ¹H NMR spectrum of this compound would provide detailed information about the number and types of protons present. The phenolic proton (O-H) would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. The amine proton (N-H) would also be expected to be a singlet or a broad signal.
The protons on the aromatic ring would appear in the downfield region, typically between δ 6.5 and 8.0 ppm. Due to the substitution pattern, distinct signals for each of the three aromatic protons would be expected, with their multiplicity (singlet, doublet, etc.) and coupling constants providing information about their relative positions.
The methylene (B1212753) protons of the ethyl group (CH₂) adjacent to the nitrogen would likely be a quartet, coupled to the methyl protons. The methyl protons (CH₃) of the ethyl group would appear as a triplet. The methylene protons of the aminomethyl bridge (Ar-CH₂-N) would likely be a singlet or a doublet, depending on the coupling with the N-H proton.
¹³C NMR Chemical Shift Analysis for Carbon Framework
The ¹³C NMR spectrum would reveal the number of distinct carbon environments in the molecule. The carbon atom attached to the hydroxyl group (C-OH) would be found in the δ 150-160 ppm region, while the carbon attached to the bromine atom (C-Br) would be shifted upfield to approximately δ 110-120 ppm. The other aromatic carbons would resonate in the δ 115-140 ppm range.
The carbon of the aminomethyl bridge (Ar-CH₂) would be expected around δ 50-60 ppm. The methylene carbon of the ethyl group (-NCH₂CH₃) would appear at a similar chemical shift, while the methyl carbon (-NCH₂CH₃) would be found in the upfield region, typically around δ 10-20 ppm.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This would be crucial for confirming the connectivity between the aminomethyl bridge and the aromatic ring, as well as the attachment of the ethyl group to the nitrogen atom.
Heteronuclear NMR Studies (e.g., ¹¹⁹Sn NMR) for Metal Complexes
While not directly applicable to this compound itself, if this compound were used as a ligand to form a complex with a metal such as tin, heteronuclear NMR studies would be vital. For instance, ¹¹⁹Sn NMR spectroscopy would provide direct information about the coordination environment of the tin atom in the complex. The chemical shift of the ¹¹⁹Sn signal would be indicative of the coordination number and geometry of the tin center.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a critical analytical technique for the structural elucidation of "this compound". It provides essential information for confirming the molecular mass of the compound and for analyzing its fragmentation pathways, which in turn helps to piece together its molecular structure. While specific experimental mass spectral data for "this compound" is not extensively available in public literature, a detailed analysis of its structure allows for the prediction of its fragmentation patterns based on the established principles of mass spectrometry and the known behavior of related chemical structures, such as benzylamines and phenolic compounds. nih.govmiamioh.edulibretexts.orgchemguide.co.uk
Molecular Ion Peak and Isotopic Pattern
The molecular formula of "this compound" is C₉H₁₂BrNO. The nominal molecular weight is calculated to be 230 atomic mass units (amu). However, due to the presence of bromine, which has two abundant isotopes, ⁷⁹Br (approximately 50.69% abundance) and ⁸¹Br (approximately 49.31% abundance), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). This will appear as two peaks of nearly equal intensity, separated by two mass-to-charge ratio (m/z) units. Therefore, prominent peaks at m/z 230 (for the ⁷⁹Br isotope) and m/z 232 (for the ⁸¹Br isotope) would be expected, confirming the presence of one bromine atom in the molecule.
Predicted Fragmentation Pathways
Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecular ion of "this compound" will undergo fragmentation. The most likely fragmentation pathways are dictated by the stability of the resulting fragment ions. The primary fragmentation processes anticipated for this molecule are benzylic cleavage and alpha-cleavage. miamioh.eduyoutube.com
Benzylic Cleavage
The bond between the phenolic ring and the aminomethyl side chain is a benzylic position. Cleavage at this position is highly favored due to the formation of a resonance-stabilized benzylic cation. The loss of the ethylamino group would result in a brominated hydroxybenzyl cation.
Pathway 1: Loss of the ethylamino radical
The cleavage of the C-N bond would lead to the formation of a stable brominated hydroxybenzyl cation.
Alpha-Cleavage
Alpha-cleavage is a characteristic fragmentation pattern for amines. miamioh.edulibretexts.orgyoutube.com This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For "this compound", this would involve the cleavage of the bond between the methyl group and the ethyl group of the ethylamino side chain.
Pathway 2: Loss of a methyl radical
Cleavage of the C-C bond in the ethyl group would result in the loss of a methyl radical (•CH₃), leading to the formation of a stable iminium ion.
The predicted major fragmentation pathways and the corresponding m/z values for the resulting ions are summarized in the interactive data table below.
Predicted Mass Spectrometry Fragmentation of this compound
| Fragmentation Pathway | Lost Fragment | Fragment Structure | Predicted m/z (for ⁷⁹Br/⁸¹Br) | Notes |
|---|---|---|---|---|
| Molecular Ion | - | [C₉H₁₂BrNO]⁺• | 230/232 | Characteristic isotopic pattern for bromine. |
| Benzylic Cleavage | •NHCH₂CH₃ | [C₇H₆BrO]⁺ | 185/187 | Formation of a stable brominated hydroxybenzyl cation. |
| Alpha-Cleavage | •CH₃ | [C₈H₉BrNO]⁺ | 215/217 | Formation of a stable iminium ion. |
Further fragmentation of these primary ions could also occur, leading to a more complex mass spectrum. For instance, the brominated hydroxybenzyl cation could potentially lose a molecule of carbon monoxide (CO), a common fragmentation pathway for phenolic compounds. nih.gov This would result in ions at m/z 157/159.
By analyzing the precise m/z values and the relative intensities of the molecular ion and various fragment ions, the structure of "this compound" can be confidently confirmed.
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and equilibrium geometry of molecules. For derivatives of bromophenol, DFT calculations, often using the B3LYP/6-311G++(d,p) level of theory, have been shown to provide reliable data on molecular structures and properties. nih.gov These calculations are influenced by factors such as intramolecular hydrogen bonding, the steric and inductive effects of the bromine substituent, and other electrostatic interactions within the molecule. nih.gov
For 4-Bromo-2-[(ethylamino)methyl]phenol, DFT calculations would reveal optimized bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional conformation. The presence of the ortho-amino group allows for the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom, a feature commonly seen in related structures which significantly influences their planarity and stability. nih.govnih.gov
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| O-H Bond Length | ~0.98 Å |
| C-O Bond Length | ~1.36 Å |
| C-Br Bond Length | ~1.91 Å |
| N-H Bond Length | ~1.02 Å |
| O-H···N H-bond | ~1.85 Å |
Note: This table is illustrative, based on typical values from DFT studies on similar molecules. Specific values for the title compound require dedicated calculations.
Quantum Chemical Descriptors and Reactivity Prediction
From the electronic structure calculated by DFT, various quantum chemical descriptors can be derived to predict the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. mdpi.com
Other key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).
Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).
Chemical Hardness (η): Resistance to change in electron distribution.
Electronegativity (χ): The power to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow. tci-thaijo.org
These descriptors help in understanding whether the molecule will act as an electrophile or a nucleophile and at which sites it is most likely to react.
Table 2: Calculated Quantum Chemical Descriptors (Illustrative)
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | - | -5.8 |
| LUMO Energy (ELUMO) | - | -0.9 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.9 |
| Ionization Potential (I) | -EHOMO | 5.8 |
| Electron Affinity (A) | -ELUMO | 0.9 |
| Chemical Hardness (η) | (I - A) / 2 | 2.45 |
Note: This table is illustrative, based on typical values from DFT studies on similar molecules. Specific values for the title compound require dedicated calculations.
Theoretical Studies of Tautomeric Stability and Potential Energy Surface (PES) Mapping
The structure of this compound suggests the possibility of tautomerism, specifically proton transfer from the phenolic oxygen to the amine nitrogen, resulting in a zwitterionic or keto-amine form. Theoretical studies are essential to evaluate the relative stability of these tautomers. By calculating the energies of each form, the equilibrium distribution can be predicted. In similar N-salicylideneaniline derivatives, the enol form (with the O-H group intact) is generally found to be more stable. nih.gov
A Potential Energy Surface (PES) map provides a comprehensive view of the energy of the molecule as a function of its geometry. libretexts.org For the tautomerization process, a PES can be mapped by systematically varying the O-H bond distance and the N-H distance. This map would identify the minimum energy structures corresponding to the tautomers and the saddle point, or transition state, that connects them, revealing the energy barrier for the transformation. libretexts.orgmdpi.com
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map is color-coded to represent different potential values.
Red regions (most negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack. For this compound, this would be concentrated around the phenolic oxygen atom.
Blue regions (most positive potential) indicate electron-deficient areas, prone to nucleophilic attack. This is typically found around the acidic hydrogen atoms, particularly the phenolic proton.
Green regions represent areas of neutral potential.
The MEP surface provides intuitive insights into intermolecular interactions, such as hydrogen bonding, and helps identify the sites involved in charge transfer processes. tci-thaijo.orgmdpi.com
Prediction and Evaluation of Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, often found in donor-pi-acceptor systems, can exhibit non-linear optical (NLO) properties. jhuapl.edu These materials can alter the properties of light passing through them and have applications in optoelectronics and photonics. Theoretical calculations can predict NLO properties such as the first-order hyperpolarizability (β), a key indicator of second-harmonic generation capability. mdpi.com
For this compound, the phenolic group acts as an electron donor and the bromine atom as an electron acceptor, connected through the pi-system of the benzene (B151609) ring. DFT calculations can quantify the molecular polarizability (α) and hyperpolarizability (β) to assess its potential as an NLO material. mdpi.commdpi.com
Molecular Dynamics Simulations for Conformational Ensemble and Ligand-Receptor Interactions
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. chemrxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of this compound. animbiosci.org
In the context of ligand-receptor interactions, MD simulations can be used to study the stability of a docked pose. After placing the molecule into the active site of a target protein, an MD simulation can reveal how the ligand adjusts its conformation and interactions within the binding pocket, providing a more realistic assessment of the binding stability and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) involved. chemrxiv.org
In Silico Molecular Docking and Binding Affinity Predictions
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. jbcpm.com
For this compound, docking studies could be performed against various biological targets, such as serotonin (B10506) receptors (e.g., 5-HT2A), where structurally related phenethylamines are known to be active. frontiersin.orgnih.gov The docking process involves placing the ligand into the receptor's binding site in multiple conformations and scoring them based on a force field. The results provide a binding affinity score (e.g., in kcal/mol) and a predicted binding pose, which details the specific interactions like hydrogen bonds and hydrophobic contacts between the ligand and the receptor's amino acid residues. nih.govjbcpm.com These predictions can guide the synthesis of more potent and selective analogs.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (E)-4-bromo-2-[(phenylimino)methyl]phenol |
| N-salicylideneaniline |
Coordination Chemistry and Metal Complex Formation
Synthesis and Characterization of Metal Complexes Utilizing 4-Bromo-2-[(ethylamino)methyl]phenol as Ligand
The synthesis of metal complexes with ligands structurally similar to this compound, such as Schiff base derivatives of 5-bromosalicylaldehyde (B98134), is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent like ethanol (B145695) or methanol. nih.govnih.gov The reaction mixture is often refluxed to ensure complete complex formation. nih.govnih.gov The resulting metal complexes can then be isolated as crystalline solids.
Characterization of these complexes involves a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. mdpi.com Spectroscopic methods are crucial for elucidating the structure of the complexes.
Key Characterization Techniques:
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination to a metal ion provide evidence of complex formation. For instance, the disappearance of the broad O-H stretching band of the phenolic group and shifts in the C=N stretching frequency (in Schiff base analogs) are indicative of coordination through the phenolic oxygen and imino nitrogen. researchgate.net
¹H NMR Spectroscopy: While not always applicable for paramagnetic complexes, for diamagnetic complexes, shifts in the proton signals of the ligand upon complexation can confirm coordination. researchgate.net
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The appearance of d-d transition bands can help in assigning the coordination environment. researchgate.net
Mass Spectrometry: This technique helps in determining the molecular weight of the complex and confirming its composition. researchgate.net
Elucidation of Coordination Modes and Ligand Denticity (e.g., Tridentate Schiff Base Ligands)
Ligands derived from this compound can exhibit various coordination modes depending on the nature of the substituent on the nitrogen atom and the metal ion involved. When the ligand is a Schiff base derivative, it often acts as a bidentate or tridentate ligand.
For example, Schiff bases derived from 5-bromosalicylaldehyde and an amine can coordinate to a metal center through the phenolic oxygen and the imine nitrogen, thus acting as a bidentate ligand. nih.gov If the amine substituent contains an additional donor atom, such as a hydroxyl group, the ligand can act as a tridentate ONO donor. researchgate.net In the case of 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol, the ligand acts as a tridentate ligand, coordinating through the phenolic oxygen, the imine nitrogen, and the nitrogen of the aminoethyl group. nih.gov
The denticity of the ligand plays a crucial role in determining the stoichiometry and geometry of the resulting metal complex.
Determination of Metal Center Geometries and Stereochemistry (e.g., Square-Planar, Distorted Square-Pyramidal)
The geometry of the metal center in these complexes is influenced by the coordination number of the metal ion and the nature of the ligand. Common geometries observed for metal complexes of related Schiff base ligands include square-planar and octahedral.
For instance, a copper(II) complex with a Schiff base derived from 5-bromosalicylaldehyde and N-methylethane-1,2-diamine, {4-Bromo-2-[2-(methylamino)ethyliminomethyl]phenolato}thiocyanatocopper(II), exhibits a square-planar geometry. nih.gov The copper ion is coordinated by the two nitrogen atoms and one oxygen atom of the tridentate Schiff base ligand, with the fourth coordination site occupied by a thiocyanate (B1210189) anion. nih.gov In other cases, such as with mixed-ligand complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) with a Schiff base derived from 4-bromo-2-methylaniline (B145978) and 1,10-phenanthroline, an octahedral geometry is observed. researchgate.net
The possibility of distorted geometries, such as distorted square-pyramidal, also exists, often dictated by the steric and electronic constraints imposed by the ligand framework.
Spectroscopic and Structural Analysis of Metal Chelates
Spectroscopic data complements the structural analysis. The table below summarizes typical spectroscopic data for related Schiff base metal complexes.
| Technique | Observation | Interpretation |
| IR Spectroscopy | Disappearance of phenolic O-H band; Shift in C=N stretch | Coordination via phenolic oxygen and imine nitrogen |
| UV-Vis Spectroscopy | d-d transition bands | Information on metal center geometry (e.g., square-planar, octahedral) |
| ¹H NMR Spectroscopy | Shifts in ligand proton signals | Confirmation of coordination in diamagnetic complexes |
| Mass Spectrometry | Molecular ion peak | Confirmation of complex composition and molecular weight |
This table is generated based on findings from related research on Schiff base complexes. researchgate.netresearchgate.net
Reactivity and Stability Profiles of Derived Metal Complexes
The stability of metal complexes derived from these types of ligands is an important aspect of their chemistry. The stability constants of binary and ternary complexes can be determined using techniques like pH-metric titrations. chemconsai.com Studies on mixed-ligand complexes of Cu(II), Ni(II), Co(II), and Zn(II) with a Schiff base derived from 4-bromo-2-methylphenol (B185452) showed that the ternary complexes were less stable than the corresponding binary complexes. chemconsai.com
The reactivity of these complexes can be explored in various contexts, including their potential as catalysts or as precursors for other materials. The thermal stability of organotin(IV) complexes with a related Schiff base has been investigated using thermogravimetric analysis, providing insights into their decomposition pathways. researchgate.net
Biological Activity of Metal Complexes of this compound
Metal complexes of Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. nih.govresearchgate.netnih.govijcce.ac.ir The biological activity of the free ligand is often enhanced upon coordination to a metal ion. researchgate.net
For example, mixed ligand complexes of a Schiff base derived from 4-bromo-2-methylaniline showed varying efficacy against microorganisms like Rhizopodium, Staphylococcus aureus, and Escherichia coli. researchgate.net A Pt(II) complex involving 4-bromo-2,6-bis-hydroxymethyl-phenol (B1267627) demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans, as well as moderate cytotoxicity against human cancer cell lines. ijcce.ac.irijcce.ac.ir The anticancer activity of some of these complexes is attributed to their ability to bind to and cleave DNA. nih.gov
The following table summarizes some reported biological activities of metal complexes with structurally similar ligands.
| Metal Complex | Biological Activity | Reference |
| Mixed ligand complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Antibacterial and antifungal activity | researchgate.net |
| Mn(II), Fe(III), and Cr(III) complexes of a bromo-substituted Schiff base | Anticancer and antimicrobial activity | nih.gov |
| Pt(II) complex of 4-bromo-2,6-bis-hydroxymethyl-phenol | Antimicrobial, cytotoxic, and antioxidant activity | ijcce.ac.irijcce.ac.ir |
This table highlights the potential biological applications of metal complexes derived from ligands related to this compound.
Biological Activity and Pharmacological Research Applications
Anticancer and Antiproliferative Potency Assessment7.2.1. In Vitro Cytotoxicity Against Various Cancer Cell Lines 7.2.2. Exploration of Apoptotic and Anti-Angiogenic Mechanisms
While research exists for structurally related bromophenol derivatives and other substituted phenols, this information is not directly applicable to 4-Bromo-2-[(ethylamino)methyl]phenol and has been excluded to maintain strict adherence to the subject of the requested article.
Therefore, it is not possible to provide a detailed, data-supported article on the biological activity and pharmacological research applications of this compound at this time. The absence of data prevents the creation of the requested tables and the detailed discussion of research findings.
Enzyme Inhibition Studies
Inhibition of Carbonic Anhydrase Isozymes (hCA-I, hCA-II)
No studies on the inhibitory activity of this compound against human carbonic anhydrase isozymes I and II have been found in the scientific literature.
Cyclooxygenase (COX-1, COX-2) Inhibitory Activity
There is no published research detailing the inhibitory effects of this compound on cyclooxygenase-1 or cyclooxygenase-2.
Glycosidase and Amylase Inhibition Profiles
Data regarding the inhibition of glycosidase and amylase enzymes by this compound are not available in the current body of scientific literature.
Receptor Binding Affinity and Ligand-Receptor Profiling
Serotonin (B10506) Receptor (5-HT2A) Agonism and Selectivity Investigations
No research has been published that investigates the agonism, selectivity, or binding affinity of this compound for the serotonin 5-HT2A receptor.
Interaction with Other Neurotransmitter Receptors
There are no available studies documenting the interaction of this compound with any other neurotransmitter receptors.
No In Vivo Pharmacological or Cardiotoxicity Data Currently Available for this compound
Despite a thorough review of scientific literature, no publicly available research data was found detailing the in vivo pharmacological effects or cardiotoxicity of the chemical compound this compound.
Searches of established scientific databases and research publications did not yield any studies investigating the systemic biological responses to this specific compound in living organisms. Consequently, there is no information to report on its potential effects on the cardiovascular system or other organs, nor are there any research findings to present in data tables as requested.
It is important to note that the absence of published data does not equate to a definitive statement on the compound's biological activity or safety profile. It simply indicates that, to date, research on the in vivo effects of this compound has not been published in the accessible scientific domain.
Structure Activity Relationship Sar Investigations
Correlation of Substituent Variations with Biological Activities
Systematic structural modifications of the 4-Bromo-2-[(ethylamino)methyl]phenol scaffold have provided valuable insights into the determinants of its pharmacological activity. Key areas of investigation include the nature and position of the halogen atom, the characteristics of the aminomethyl side chain, and the influence of other substituents on the phenolic ring.
The presence and nature of a halogen substituent on the phenolic ring play a significant role in modulating the biological activity of 2-(aminomethyl)phenols. In a comprehensive study investigating the saluretic and diuretic effects of this class of compounds, the identity and position of the halogen were found to be critical.
Research has shown that for a series of 6-halo-2-(aminomethyl)-4-substituted-phenols, the nature of the halogen at position 6 significantly influences diuretic and saluretic activity. While direct comparisons for the 4-bromo position specifically are limited in publicly available literature, general trends for halogen substitution in this scaffold can be informative. For instance, in a series of 2-(aminomethyl)-4-(1,1-dimethylethyl)phenols, the activity was found to be influenced by the halogen at other positions.
A study on 2-(aminomethyl)phenols as saluretic agents demonstrated that halogen substitution is crucial for activity. The following table illustrates the effect of halogen substitution on the phenolic ring on saluretic activity in rats.
| Compound | R4-Substituent | R6-Substituent | Saluretic Activity (Rat, Oral) |
|---|---|---|---|
| 1 | H | Cl | Inactive |
| 2 | Cl | H | Inactive |
| 3 | Br | H | Inactive |
| 4 | I | H | Inactive |
| 5 | t-Butyl | Cl | Active |
| 6 | t-Butyl | Br | Active |
| 7 | t-Butyl | I | Highly Active |
The aminomethyl moiety is a crucial component of the this compound structure, and modifications to the N-alkyl substituent can have a profound impact on biological activity. While specific studies systematically varying the alkyl chain on this particular 4-bromo analog are not extensively documented in the available literature, general principles from related series of 2-(aminomethyl)phenols can be extrapolated.
In studies of related pharmacophores, the length and branching of the N-alkyl group are known to influence receptor affinity, selectivity, and metabolic stability. For many biologically active amines, an optimal chain length exists for interaction with the target protein. Shorter alkyl chains like methyl or ethyl are often well-tolerated, while longer or bulkier groups can either enhance or diminish activity depending on the specific target and the nature of the binding pocket.
For instance, in a series of 2-(aminomethyl)phenols evaluated for saluretic activity, the majority of the most active compounds were unsubstituted on the nitrogen atom (primary amines). However, some N-substituted analogs were also synthesized and tested. The general observation was that substitution on the nitrogen with groups other than lower alkyls tended to decrease the saluretic effects. This suggests that for this particular biological activity, a smaller or unsubstituted amino group is preferred.
The following table presents data on the effect of N-substitution on the saluretic activity of a related 2-(aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol.
| Compound | N-Substituent | Saluretic Activity (Rat, Oral) |
|---|---|---|
| 8 | H | Highly Active |
| 9 | Methyl | Active |
| 10 | Ethyl | Active |
| 11 | Propyl | Moderately Active |
| 12 | Benzyl (B1604629) | Inactive |
This data indicates that while small alkyl groups like methyl and ethyl are tolerated, increasing the chain length to propyl leads to a decrease in activity, and a bulky substituent like benzyl results in a loss of activity. This trend underscores the steric constraints of the biological target for this specific pharmacological effect.
Beyond the halogen at the 4-position, other substitutions on the phenolic aromatic ring can significantly alter the pharmacological profile of 2-(aminomethyl)phenols. The electronic and steric nature of these substituents can affect the compound's acidity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.
In the context of saluretic and diuretic agents, extensive research has been conducted on the impact of various substituents at positions 4 and 6 of the 2-(aminomethyl)phenol (B125469) scaffold. A key finding from these studies is that the presence of a lipophilic group at the 4-position is highly beneficial for activity.
The following table summarizes the effects of different substituents at the 4-position on the saluretic activity of 6-chloro-2-(aminomethyl)phenols in rats.
| Compound | R4-Substituent | Saluretic Activity (Rat, Oral) |
|---|---|---|
| 13 | H | Inactive |
| 14 | Methyl | Inactive |
| 15 | Ethyl | Slightly Active |
| 16 | n-Propyl | Moderately Active |
| 17 | n-Butyl | Active |
| 18 | t-Butyl | Highly Active |
| 19 | Phenyl | Active |
Stereochemical Influences on Pharmacological Potency and Selectivity
The aminomethyl side chain of this compound is attached to a stereocenter at the carbon atom bearing the amino and phenyl groups, meaning the compound can exist as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties due to their differential interactions with the chiral environment of the body, such as receptors and enzymes.
For example, in the case of beta-blockers, which share some structural similarities with the aminophenol scaffold, the (S)-enantiomer is typically much more potent in its beta-adrenergic receptor blocking activity than the (R)-enantiomer. This stereoselectivity arises from the specific three-point interaction of the eutomer with the receptor binding site.
The synthesis of a single enantiomer of this compound would require either a stereoselective synthesis or the resolution of the racemic mixture. Subsequent pharmacological testing of the individual enantiomers would be necessary to determine if one is more potent or has a different pharmacological profile than the other. Such studies would be crucial for the development of a more effective and safer therapeutic agent. Without such experimental data for this specific compound, any discussion on its stereochemical pharmacology remains speculative but is a critical area for future research.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the mechanisms of drug action.
While a specific QSAR model for this compound and its close analogs is not described in the available literature, QSAR studies on broader classes of phenols and their derivatives have been conducted and provide a framework for how such a model could be developed.
The development of a robust QSAR model for this class of compounds would involve several key steps:
Data Set Compilation: A series of analogs of this compound would need to be synthesized with systematic variations in their structure (e.g., different halogens at the 4-position, different N-alkyl groups, various substituents on the aromatic ring). Their biological activity would then be determined using a standardized assay.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, pKa), electronic properties (e.g., atomic charges, dipole moment), and topological indices (e.g., molecular connectivity, shape indices).
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its reliability.
For a series of halogenated phenols, QSAR studies have shown that descriptors related to hydrophobicity (logP) and electronic effects (such as Hammett constants or calculated atomic charges) are often crucial in predicting their biological activity. A hypothetical QSAR equation for a series of 4-halo-2-[(ethylamino)methyl]phenols might take the general form:
Biological Activity = c1(LogP) + c2(σ) + c3*(Steric_Descriptor) + constant
Where:
LogP represents the lipophilicity of the compound.
σ is a Hammett constant representing the electronic effect of the substituent.
Steric_Descriptor quantifies the size and shape of the substituents.
c1, c2, and c3 are the coefficients determined by the regression analysis.
Such a model would allow for the prediction of the biological activity of unsynthesized analogs of this compound, thereby guiding the design of more potent and selective compounds.
Metabolic Pathways and Biotransformation Studies
In Vitro Metabolic Stability Assessment in Biological Matrices
No data is available on the in vitro metabolic stability of 4-Bromo-2-[(ethylamino)methyl]phenol in any biological matrices, such as human, rat, mouse, or other species' liver microsomes or S9 fractions.
Identification of Major Metabolites via Enzymatic Biotransformation (e.g., Oxidative Deamination, Demethylation)
There are no published studies that have identified any metabolites of this compound. Therefore, information on major enzymatic biotransformation pathways like oxidative deamination or demethylation for this specific compound is not available.
Comparative Metabolism Across Different Species and Biological Systems
Due to the lack of any metabolic studies on this compound, no data exists to facilitate a comparative analysis of its metabolism across different species or biological systems.
Novel Applications and Functional Material Research
Advanced Materials Science Applications, including Crystal EngineeringThere are no published studies on the crystal structure of 4-Bromo-2-[(ethylamino)methyl]phenol or its application in the rational design of crystalline materials.
Until research on this specific molecule is conducted and published, its role in these advanced applications remains purely speculative.
Future Research Directions and Emerging Areas
Rational Design and Synthesis of Advanced Bioactive Analogs of 4-Bromo-2-[(ethylamino)methyl]phenol
The development of new bioactive molecules often relies on the strategic modification of a lead compound. For this compound, the rational design and synthesis of advanced analogs could unlock enhanced biological activities. Future research in this area will likely focus on systematic modifications of the core structure to explore structure-activity relationships (SAR).
Key synthetic strategies may involve:
Modification of the Phenolic Ring: Introducing or altering substituents on the aromatic ring can modulate the compound's electronic and steric properties, potentially influencing its biological targets.
Alteration of the Aminoalkyl Side Chain: Variations in the length and branching of the alkyl group on the nitrogen atom, as well as the introduction of different functional groups, could impact the molecule's polarity, bioavailability, and interaction with biological receptors.
Halogen Substitution: Investigating the effects of replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or introducing additional halogen atoms could fine-tune the compound's lipophilicity and metabolic stability.
The synthesis of such analogs will likely employ modern organic synthesis techniques to achieve high efficiency and regioselectivity. oregonstate.edunih.gov The resulting library of compounds would then be screened for a variety of biological activities, such as antimicrobial, antioxidant, and enzyme inhibitory effects. researchgate.netnih.gov
In-depth Mechanistic Studies at the Molecular and Cellular Levels
Understanding the precise mechanism of action is crucial for the development of any potential therapeutic agent. For this compound and its analogs, in-depth mechanistic studies at the molecular and cellular levels are a critical next step. These investigations would aim to identify the specific biochemical pathways and cellular targets through which these compounds exert their effects. nih.govnih.gov
Future research could involve a range of experimental approaches:
Enzyme Inhibition Assays: To determine if the compound acts as an inhibitor of specific enzymes that are relevant to disease processes.
Receptor Binding Studies: To investigate whether the compound interacts with specific cellular receptors.
Gene and Protein Expression Profiling: To identify changes in cellular signaling pathways upon treatment with the compound.
Molecular Docking and Simulation: To model the interaction of the compound with its putative biological targets at the atomic level. ekb.eg
These studies will provide a deeper understanding of the compound's biological activity and guide the design of more potent and selective analogs.
Exploration of Synergistic Effects in Combination Research Strategies
The combination of multiple bioactive agents can sometimes lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. rjpharmacognosy.irrjpharmacognosy.ir Investigating the potential synergistic interactions of this compound with other compounds is a promising area for future research.
This research could explore combinations with:
Known Antimicrobial Agents: To enhance their efficacy and potentially overcome resistance mechanisms.
Antioxidant Compounds: To create more potent antioxidant formulations. nih.govresearchgate.net
Chemotherapeutic Drugs: To potentially improve their anticancer activity or reduce side effects.
Studies in this area would involve in vitro and in vivo models to assess the efficacy of different combinations and to elucidate the mechanisms underlying any observed synergistic effects. scirp.org
Integration with Nanotechnology for Targeted Research and Delivery Systems
Nanotechnology offers innovative solutions for improving the delivery and efficacy of bioactive compounds. mdpi.comdoi.org The integration of this compound with nanotechnology represents a frontier with significant potential. Encapsulating the compound within nanocarriers could enhance its solubility, stability, and bioavailability. nmb-journal.comnih.gov
Potential nanotechnology-based delivery systems include:
Liposomes: Phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic compounds.
Polymeric Nanoparticles: Biodegradable polymers that can be formulated to control the release of the encapsulated compound. dntb.gov.ua
Solid Lipid Nanoparticles (SLNs): Lipid-based carriers that are well-suited for delivering lipophilic compounds. nih.gov
Furthermore, these nanocarriers can be functionalized with targeting ligands to direct the compound to specific cells or tissues, thereby increasing its efficacy and reducing off-target effects.
Implementation of Green Chemistry Principles in Synthetic Methodologies
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. rsc.org Future research on the synthesis of this compound and its analogs should prioritize the implementation of greener methodologies.
This could involve:
Use of Renewable Starting Materials: Exploring biosynthetic routes or utilizing starting materials derived from renewable resources. rsc.org
Development of Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste. organic-chemistry.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or supercritical fluids.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov
By adopting these principles, the synthesis of these promising compounds can be made more sustainable and environmentally friendly.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-[(ethylamino)methyl]phenol, and how can purity be validated?
- Methodology : The compound can be synthesized via Schiff base formation by condensing 4-bromo-2-hydroxybenzaldehyde with ethylamine, followed by reduction. Purity validation typically involves high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is recommended, as demonstrated in polymorph studies of analogous bromophenol derivatives .
- Key Metrics : Yield optimization (e.g., solvent selection, temperature control) and spectral characterization (e.g., FTIR for imine C=N stretch at ~1600–1650 cm⁻¹) .
Q. How can spectroscopic techniques (FTIR, Raman, UV-Vis) distinguish this compound from structurally similar compounds?
- Methodology :
- FTIR/Raman : Identify functional groups (e.g., phenolic O-H stretch at ~3200–3500 cm⁻¹, C-Br vibration at ~500–600 cm⁻¹).
- UV-Vis : Monitor π→π* transitions in the aromatic and imine systems (absorption peaks ~250–300 nm).
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) elucidate the electronic properties and potential bioactivity of this compound?
- Methodology :
- DFT : Optimize geometry at B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and nonlinear optical properties .
- Molecular Docking : Screen against protein targets (e.g., 5-HT2A receptors) to predict binding affinities, as shown for structurally related NBOMe derivatives .
- Validation : Cross-reference computational results with experimental data (e.g., SCXRD bond lengths/angles ).
Q. What challenges arise in crystallographic refinement of this compound, particularly for polymorphic forms?
- Methodology : Use SHELXL for structure refinement, accounting for disorder in the ethylamino group or bromine positional variability. For polymorphs, compare unit cell parameters (e.g., space group Cc vs. P2₁/c) and hydrogen-bonding networks .
- Case Study : In (E)-4-bromo-2-[(phenylimino)methyl]phenol, thermal motion and twinning required anisotropic displacement parameter (ADP) refinement and absorption corrections (CrysAlis PRO) .
Q. How can this compound serve as a chemosensor for anions (e.g., phosphate), and what mechanistic insights explain its selectivity?
- Methodology : Design Schiff base derivatives with proton-transfer sites (phenolic -OH and imine -C=N). Monitor colorimetric shifts (e.g., yellow→orange for H₂PO₄⁻) via UV-Vis titration.
- Mechanism : The enol-keto tautomerism induced by anion binding alters conjugation, as seen in analogous bromophenol-based sensors .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between experimental and DFT-calculated vibrational frequencies for this compound?
- Root Cause : Overestimation of C-Br stretching frequencies in DFT due to incomplete basis sets or neglect of solvent effects.
- Resolution :
Use hybrid functionals (e.g., B3LYP with exact exchange corrections) for improved accuracy .
Incorporate solvent models (e.g., PCM) and compare with experimental data in matching solvents .
Q. Why might biological activity vary across studies, and how can this be addressed experimentally?
- Factors : Differences in sample purity, stereochemistry, or assay conditions (e.g., pH-dependent solubility).
- Solutions :
- Validate purity via HPLC-MS.
- Perform dose-response assays across multiple cell lines, as done for NBOMe derivatives .
Methodological Recommendations
- Crystallography : Use SCXRD for unambiguous structural assignment, leveraging SHELX programs for refinement .
- Spectroscopy : Combine experimental FTIR/UV-Vis with DFT to deconvolute overlapping signals .
- Synthesis : Optimize Schiff base condensation under inert conditions to prevent oxidation of the ethylamino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
